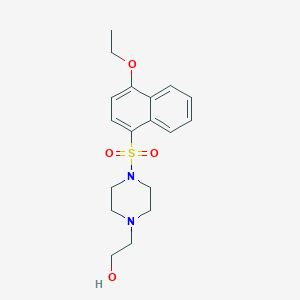

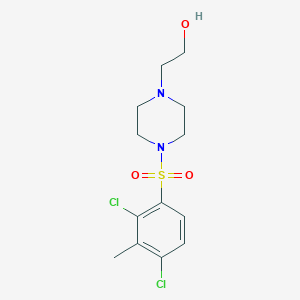

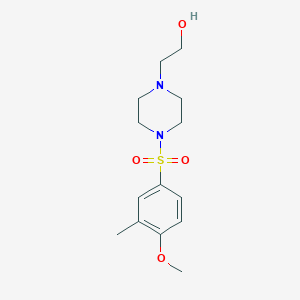

2-(4-((3-Ethoxy-4-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a piperazine derivative . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Synthesis Analysis

The synthesis of piperazine derivatives, including this compound, has been the focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of this compound is C14H21FN2O4S . It contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a sulfonyl group attached to a fluorophenyl group .Chemical Reactions Analysis

The synthesis of this compound involves several chemical reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Physical And Chemical Properties Analysis

The compound has a molecular weight of 332.39g/mol. More detailed physical and chemical properties were not found in the search results.科学的研究の応用

Analytical Chemistry Applications

- A new sulfonate reagent, closely related to 2-(4-((3-Ethoxy-4-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol, was synthesized for analytical derivatization in liquid chromatography, demonstrating its utility in sensitive detection post-tagging to an analyte (Wu et al., 1997).

Carbohydrate Chemistry

- The compound was evaluated for its role in the protection of hydroxyl groups within the field of carbohydrate chemistry, showcasing its effectiveness and stability under specific conditions (Spjut, Qian, & Elofsson, 2010).

Metabolism Research

- Research on a novel antidepressant closely related to this compound highlighted its oxidative metabolism through various enzymatic pathways, contributing significantly to the understanding of its biotransformation (Hvenegaard et al., 2012).

PI3Kα Inhibition

- Studies on Phosphoinositide-3-kinase inhibitors identified a gem-dimethylbenzylic alcohol analog, related to 2-(4-((3-Ethoxy-4-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol, with good in vitro efficacy and pharmacokinetic parameters, offering insights into therapeutic targets (Lanman et al., 2014).

Receptor Antagonism

- Extended derivatives of the N-arylsulfonyindole scaffold, sharing a structural similarity with the compound, were designed and identified as new 5-HT6 receptor modulators, providing valuable information for developing novel therapeutic agents (Vera et al., 2016).

作用機序

将来の方向性

The future directions for this compound and similar piperazine derivatives could involve further exploration of their synthesis methods and potential applications in pharmaceuticals . As the piperazine moiety is widely employed in various drugs , there may be potential for this compound in drug development.

特性

IUPAC Name |

2-[4-(3-ethoxy-4-fluorophenyl)sulfonylpiperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21FN2O4S/c1-2-21-14-11-12(3-4-13(14)15)22(19,20)17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,2,5-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOSMKCGVUNVAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((3-Ethoxy-4-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

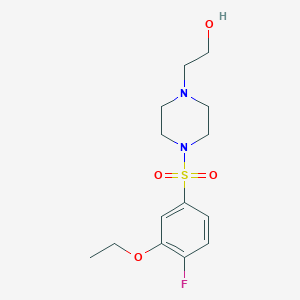

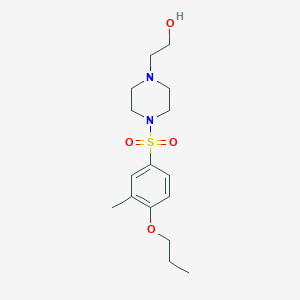

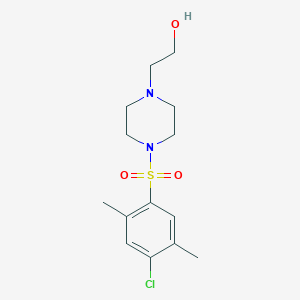

![2-(4-{[3-Methyl-4-(pentyloxy)phenyl]sulfonyl}-1-piperazinyl)ethanol](/img/structure/B513256.png)

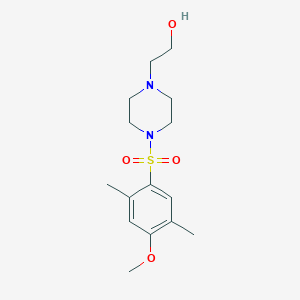

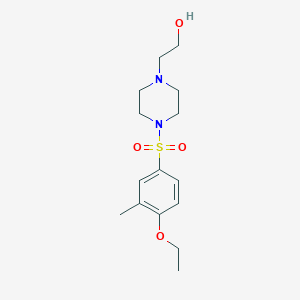

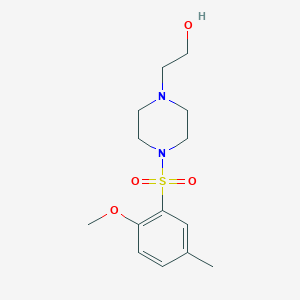

![2-{4-[(2,3,5,6-Tetramethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B513291.png)

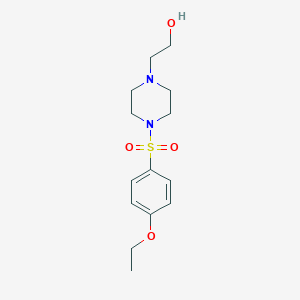

![4-(2-Hydroxyethyl)-1-[(4-propoxynaphthyl)sulfonyl]piperazine](/img/structure/B513295.png)